molecular formula C15H11NO2 B186251 3,4-diphenyl-5(2H)-isoxazolone CAS No. 63954-97-2

3,4-diphenyl-5(2H)-isoxazolone

Cat. No. B186251
CAS RN: 63954-97-2
M. Wt: 237.25 g/mol
InChI Key: KZWBGELYVCMLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diphenyl-5(2H)-isoxazolone is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is synthesized through various methods and has been studied extensively to understand its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 3,4-diphenyl-5(2H)-isoxazolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-diphenyl-5(2H)-isoxazolone include the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,4-diphenyl-5(2H)-isoxazolone in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4-diphenyl-5(2H)-isoxazolone, including the development of new synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.

Synthesis Methods

The synthesis of 3,4-diphenyl-5(2H)-isoxazolone can be achieved through various methods, including the reaction of phenylhydrazine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of benzil with hydroxylamine hydrochloride in the presence of sodium acetate. This method yields a product with a higher yield and purity.

Scientific Research Applications

3,4-diphenyl-5(2H)-isoxazolone has been used in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been used in the synthesis of other compounds with potential biological activities.

properties

CAS RN

63954-97-2

Product Name

3,4-diphenyl-5(2H)-isoxazolone

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3,4-diphenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H

InChI Key

KZWBGELYVCMLRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3

Other CAS RN

63954-97-2

solubility

35 [ug/mL]

Origin of Product

United States

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